CB-184

Description

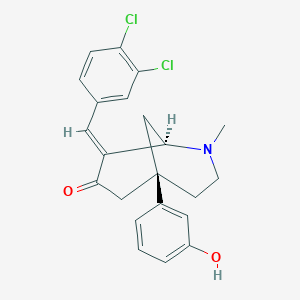

The exact mass of the compound (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H21Cl2NO2 |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |

InChI |

InChI=1S/C22H21Cl2NO2/c1-25-8-7-22(15-3-2-4-16(26)11-15)12-20(25)17(21(27)13-22)9-14-5-6-18(23)19(24)10-14/h2-6,9-11,20,26H,7-8,12-13H2,1H3/b17-9+/t20-,22-/m1/s1 |

InChI Key |

SSPWSCFMVXPMNL-COSXAGSESA-N |

Isomeric SMILES |

CN1CC[C@]2(C[C@@H]1/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)C2)C4=CC(=CC=C4)O |

Canonical SMILES |

CN1CCC2(CC1C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)C2)C4=CC(=CC=C4)O |

Synonyms |

8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one CB 182 CB 184 CB-182 CB-184 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CB-184 and Structurally Related Compounds

Introduction

The query for the mechanism of action of "CB-184" presents an ambiguity, as the identifier can potentially refer to several distinct research compounds. This guide addresses the most likely candidates based on available scientific literature:

-

This compound : A selective sigma-2 (σ2) receptor ligand.

-

JZL184 : A potent and selective inhibitor of monoacylglycerol lipase (MAGL), which is often discussed in the context of the cannabinoid (CB) system.

-

LP-184 : A novel acylfulvene prodrug that functions as a DNA alkylating agent.

-

NA-184 : A selective inhibitor of the enzyme calpain-2.

This document provides a comprehensive, in-depth technical overview of the core mechanism of action for each of these four compounds, tailored for researchers, scientists, and drug development professionals. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

This compound: A Selective Sigma-2 (σ2) Receptor Ligand

This compound, chemically known as (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a high-affinity and selective ligand for the sigma-2 (σ2) receptor. It is a valuable tool for the characterization of σ2 receptors, which are implicated in various neurological disorders and cancer.

Core Mechanism of Action

This compound acts as a selective antagonist at the sigma-2 receptor. The σ2 receptor is a chaperone protein, and its modulation by ligands like this compound can induce apoptosis in cancer cells. While highly selective for the σ2 receptor over the σ1 receptor, this compound also exhibits a high affinity for the mu (µ) opioid receptor.

Data Presentation

Table 1: Receptor Binding Affinity of this compound and Related Compounds [1]

| Compound | Receptor | Ki (nM) | Selectivity (σ1/σ2) |

| This compound ((+)-isomer) | Sigma-1 (σ1) | 7436 | 554-fold for σ2 |

| Sigma-2 (σ2) | 13.4 | ||

| Mu (µ) Opioid | 4.5 | ||

| CB-182 ((-)-isomer) | Sigma-1 (σ1) | 27.3 | 0.77-fold for σ1 |

| Sigma-2 (σ2) | 35.5 |

Experimental Protocols

1. Sigma Receptor Radioligand Binding Assay [2][3][4][5]

-

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

-

Materials:

-

Guinea pig brain membrane homogenates.

-

Radioligand for σ1: --INVALID-LINK---pentazocine.

-

Radioligand for σ2: [3H]-DTG (1,3-di-o-tolylguanidine) with (+)-pentazocine to mask σ1 sites.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare guinea pig brain membrane homogenates.

-

For σ1 assays, incubate the membrane homogenate with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.

-

For σ2 assays, incubate the membrane homogenate with a fixed concentration of [3H]-DTG, a saturating concentration of (+)-pentazocine (to block σ1 binding), and varying concentrations of this compound.

-

Incubate the mixture at 37°C for a specified time (e.g., 90-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. Cell Viability (MTT) Assay [6][7][8]

-

Objective: To assess the effect of this compound on the viability of cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., breast cancer cell line).

-

This compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or SDS in HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Mandatory Visualization

Caption: Binding of this compound to the Sigma-2 receptor, leading to apoptosis.

JZL184: A Monoacylglycerol Lipase (MAGL) Inhibitor

JZL184 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its mechanism of action is centered on augmenting endocannabinoid signaling.

Core Mechanism of Action

By inhibiting MAGL, JZL184 prevents the breakdown of 2-AG into arachidonic acid and glycerol. This leads to a significant increase in the levels of 2-AG in the brain and peripheral tissues. Elevated 2-AG then acts as an agonist at cannabinoid receptors, primarily the CB1 receptor, to produce various physiological effects, including anti-inflammatory, anxiolytic, and anti-cancer properties.

Data Presentation

Table 2: In Vitro and In Vivo Effects of JZL184

| Parameter | Value | Species/System | Reference |

| MAGL IC50 | 6-8 nM | Mouse brain membrane | [9] |

| FAAH IC50 | 4 µM | Mouse brain membrane | [9] |

| Increase in brain 2-AG levels | ~8-fold | Mouse | [9] |

| Effect on AEA levels | No significant change | Mouse | [9] |

Experimental Protocols

1. Measurement of Endocannabinoid Levels by LC-MS/MS [10][11][12][13]

-

Objective: To quantify the levels of 2-AG and other endocannabinoids in biological samples following JZL184 treatment.

-

Materials:

-

Brain or cell lysates.

-

Internal standards (deuterated endocannabinoids).

-

Organic solvents (e.g., chloroform, methanol).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Procedure:

-

Homogenize tissue or cell samples in a suitable buffer.

-

Perform lipid extraction using a mixture of organic solvents (e.g., chloroform/methanol/water).

-

Add internal standards to the samples for quantification.

-

Separate the lipid-containing organic phase.

-

Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate endocannabinoids using a suitable chromatography column and gradient.

-

Detect and quantify the endocannabinoids using multiple reaction monitoring (MRM) in the mass spectrometer.

-

2. Matrigel Invasion Assay [14][15][16][17][18][19][20]

-

Objective: To assess the effect of JZL184 on the invasive potential of cancer cells.

-

Materials:

-

Cancer cell line (e.g., A549 lung cancer cells).

-

JZL184 at various concentrations.

-

Boyden chambers with Matrigel-coated filters.

-

Chemoattractant (e.g., serum-containing medium).

-

Staining solution (e.g., crystal violet).

-

-

Procedure:

-

Rehydrate the Matrigel-coated inserts.

-

Seed cancer cells in serum-free medium in the upper chamber of the Boyden chamber.

-

Add JZL184 to the upper chamber.

-

Add a chemoattractant to the lower chamber.

-

Incubate for a specified time (e.g., 24-48 hours) to allow for cell invasion.

-

Remove non-invading cells from the upper surface of the filter.

-

Fix and stain the invading cells on the lower surface of the filter.

-

Count the number of stained cells under a microscope.

-

Mandatory Visualization

Caption: JZL184 inhibits MAGL, increasing 2-AG levels and CB1 activation.

LP-184: A DNA Damaging Acylfulvene Prodrug

LP-184 is a novel, synthetically lethal small molecule and a next-generation acylfulvene prodrug. Its anticancer activity is dependent on the molecular profile of the tumor, specifically the expression of the enzyme Prostaglandin Reductase 1 (PTGR1) and deficiencies in DNA damage repair pathways.

Core Mechanism of Action

LP-184 is a prodrug that is selectively activated in cancer cells overexpressing PTGR1.[19][21][22][23] PTGR1 metabolizes LP-184 into a highly reactive species that alkylates DNA, causing interstrand cross-links and double-strand breaks.[15][24] In cancer cells with deficient DNA damage repair (DDR) pathways, such as homologous recombination deficiency (HRD), these DNA lesions cannot be repaired, leading to synthetic lethality and tumor cell death.[14][21][22]

Data Presentation

Table 3: In Vitro and In Vivo Activity of LP-184

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (HR-deficient) | Nanomolar range | Various cancer cell lines | [21][22] |

| IC50 (HR-proficient) | Micromolar range | Various cancer cell lines | [21][22] |

| Tumor Growth Inhibition | Up to 140% | ATR mutant PDX model | [23] |

| Tumor Growth Inhibition | Up to 112% | BRCA1 mutant PDX model | [23] |

| Disease Control Rate (Phase 1a) | 48-54% | Advanced solid tumors | [25][26] |

Experimental Protocols

1. γ-H2AX Immunofluorescence for DNA Double-Strand Breaks [1][21][22][25]

-

Objective: To visualize and quantify DNA double-strand breaks induced by LP-184.

-

Materials:

-

Cancer cell lines (with and without HR deficiency).

-

LP-184.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Primary antibody against γ-H2AX.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

-

-

Procedure:

-

Culture cells on coverslips and treat with LP-184 for a specified time.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γ-H2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize under a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus.

-

2. Patient-Derived Xenograft (PDX) Model [27][28][29][30][31]

-

Objective: To evaluate the in vivo efficacy of LP-184 in a clinically relevant tumor model.

-

Materials:

-

Immunocompromised mice (e.g., NSG mice).

-

Patient tumor tissue fragments.

-

LP-184 formulation for in vivo administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Surgically implant a small fragment of a patient's tumor subcutaneously into an immunocompromised mouse.

-

Allow the tumor to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer LP-184 to the treatment group according to a specified dosing schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Mandatory Visualization

References

- 1. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]

- 2. Autoradiographic identification and characterization of sigma receptors in guinea pig brain using [3H]1(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl) piperidine ([3H]DuP 734), a novel sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. clyte.tech [clyte.tech]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex [mdpi.com]

- 13. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 14. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Spherical Invasion Assay: A Novel Method to Measure Invasion of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spherical Invasion Assay: A Novel Method to Measure Invasion of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. corning.com [corning.com]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Sigma-2 Receptor Binding Affinity and Ki Value of CB-184

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a selective sigma-2 (σ2) receptor ligand. It includes quantitative binding data, detailed experimental protocols for determining binding affinity, and a review of the key signaling pathways associated with the sigma-2 receptor.

Quantitative Binding Affinity of this compound

This compound, the (+)-isomer of (E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, demonstrates high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor. The inhibitory constant (Ki) values are summarized in the table below. This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the sigma-2 receptor.

| Ligand | Receptor | Ki (nM) | Selectivity (σ1/σ2) | Reference |

| This compound | Sigma-2 | 13.4 | \multirow{2}{}{554-fold} | [1][2] |

| Sigma-1 | 7436 | [1][2] | ||

| CB-182 ((-)-isomer) | Sigma-2 | 35.5 | \multirow{2}{}{0.77-fold} | [2] |

| Sigma-1 | 27.3 | [2] |

Experimental Protocol: Radioligand Binding Assay for Ki Determination

The determination of the Ki value for this compound at the sigma-2 receptor is typically performed using a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices in the field.

Materials and Reagents

-

Membrane Preparation: Rat liver or human tumor cell lines (e.g., PC12, MCF7) known to express a high density of sigma-2 receptors.[3]

-

Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a common non-selective sigma receptor ligand.[4]

-

Sigma-1 Masking Agent: (+)-Pentazocine, to block the binding of [³H]DTG to sigma-1 receptors, thereby isolating its binding to sigma-2 receptors.[4][5]

-

Non-specific Binding Agent: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Brandel cell harvester or similar.

-

Filters: Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Membrane Preparation

-

Homogenize tissue or cells in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

Store membrane preparations at -80°C until use.

Competitive Binding Assay Procedure

-

Prepare serial dilutions of the test compound, this compound.

-

In a 96-well plate, combine the following in a final volume of 100-250 µL:

-

Membrane homogenate (typically 50-150 µg of protein).

-

(+)-Pentazocine at a concentration sufficient to saturate sigma-1 receptors (e.g., 100 nM).

-

A fixed concentration of [³H]DTG (typically near its Kd for the sigma-2 receptor).

-

Varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add a high concentration of haloperidol or unlabeled DTG.

-

-

Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[6]

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand ([³H]DTG).

-

Kd is the dissociation constant of the radioligand for the sigma-2 receptor.

-

Experimental Workflow Diagram

Sigma-2 Receptor Signaling Pathways

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is implicated in a variety of cellular processes.[2][7] It often functions in complex with other proteins, most notably the Progesterone Receptor Membrane Component 1 (PGRMC1).[3][7] Below are diagrams of key signaling pathways modulated by the sigma-2 receptor.

Regulation of Cell Proliferation

Sigma-2 receptors are highly expressed in proliferating cells, including many types of tumor cells.[2] They can influence cell growth and survival by interacting with key oncogenic pathways.

References

- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of CB-184: A Technical Guide to its Interaction with Sigma-1 and Sigma-2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CB-184, a potent ligand for the sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97). This document summarizes the quantitative binding data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways.

Quantitative Selectivity Profile of this compound

This compound demonstrates a remarkable selectivity for the sigma-2 receptor over the sigma-1 receptor. This high degree of selectivity is quantified by its inhibitory constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) | Reference |

| This compound | Sigma-1 (σ1) | 7436 | 554-fold | [1][2] |

| Sigma-2 (σ2) | 13.4 | [1][2] |

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for sigma receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

A standard method to determine the binding affinity for the sigma-1 receptor involves the use of a selective radioligand, such as [³H]-(+)-pentazocine.

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Radioligand: [³H]-(+)-pentazocine

-

Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing sigma-1 receptors.

-

Competitor: this compound

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

-

Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity sigma-1 ligand.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI).

-

Scintillation Counter

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of this compound.

-

Controls: Prepare tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled sigma-1 ligand).

-

Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Sigma-2 Receptor Affinity

Due to the lack of a highly selective sigma-2 radioligand, the binding affinity for the sigma-2 receptor is typically determined using a non-selective sigma radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), in the presence of a masking agent that blocks the radioligand from binding to sigma-1 receptors.[3]

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-2 receptor.

Materials:

-

Radioligand: [³H]-DTG

-

Membrane Preparation: Rat or guinea pig liver membranes, or cell lines with high expression of sigma-2 receptors.

-

Competitor: this compound

-

Masking Agent: (+)-Pentazocine (to saturate sigma-1 receptors).[3]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

-

Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in PEI.

-

Scintillation Counter

Procedure:

-

Pre-incubation (Masking): Incubate the membrane preparation with the masking agent (e.g., 300 nM (+)-pentazocine) to block the sigma-1 binding sites.

-

Incubation: Add a fixed concentration of [³H]-DTG and varying concentrations of this compound to the pre-incubated mixture.

-

Controls: Prepare tubes for total binding (radioligand + masked membranes) and non-specific binding (radioligand + masked membranes + a high concentration of a non-labeled sigma ligand).

-

Incubation Conditions: Incubate the mixture at room temperature (e.g., 25°C) for a specified time (e.g., 120 minutes).

-

Termination, Washing, and Quantification: Follow the same steps as described for the sigma-1 receptor binding assay.

-

Data Analysis: Calculate the IC50 and Ki values as described previously.

Signaling Pathways and Experimental Workflows

The high affinity and selectivity of this compound for the sigma-2 receptor make it a valuable tool for elucidating the biological functions of this receptor. Activation of the sigma-2 receptor by ligands like this compound has been shown to induce apoptosis and autophagy in cancer cells.

Sigma-2 Receptor-Mediated Apoptosis and Autophagy

Caption: Sigma-2 receptor signaling cascade initiated by this compound.

Experimental Workflow for Determining Sigma Receptor Selectivity

Caption: Workflow for assessing this compound's sigma receptor selectivity.

References

- 1. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Osimertinib (AZD9291): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Osimertinib, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1] Its development represents a significant advancement in precision oncology, specifically designed to overcome resistance to earlier-generation EGFR TKIs.[2][3] This technical guide provides a comprehensive overview of the discovery and initial characterization of Osimertinib, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Discovery and Design Rationale

The development of Osimertinib was driven by the clinical challenge of acquired resistance to first and second-generation EGFR TKIs, such as gefitinib and erlotinib.[2] In a majority of patients, this resistance is caused by the emergence of a secondary "gatekeeper" mutation, T790M, in the ATP-binding site of the EGFR kinase domain.[3][4] Therefore, the primary objective was to design a potent, irreversible inhibitor that could selectively target EGFR with both the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicities like skin rash and diarrhea.[5]

The discovery process involved a structure-based drug design and a medicinal chemistry optimization campaign. This led to the identification of AZD9291, a mono-anilino-pyrimidine compound, which demonstrated the desired activity and selectivity profile.[1][3]

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR.[6] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[6] This irreversible binding effectively blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and growth.[6][7]

The key signaling cascades downstream of EGFR that are inhibited by Osimertinib include:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[7]

-

The PI3K-AKT-mTOR Pathway: This cascade is critical for cell survival and the inhibition of apoptosis.[7][8]

A significant advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which contributes to a more favorable safety profile compared to earlier generation TKIs.[9][10]

Mechanism of Action of Osimertinib on the EGFR Signaling Pathway.

Preclinical Characterization

The initial characterization of Osimertinib involved a series of in vitro and in vivo studies to assess its potency, selectivity, and anti-tumor activity.

In Vitro Activity

Osimertinib demonstrated potent inhibition of EGFR phosphorylation in NSCLC cell lines harboring sensitizing EGFR mutations and the T790M resistance mutation.[11]

| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition |

| PC-9 | Exon 19 deletion | 15 |

| H1975 | L858R, T790M | 10 |

| H3255 | L858R | 25 |

| A549 | EGFR Wild-Type | >1000 |

| Note: IC50 values are approximate and can vary based on experimental conditions. Data is a representative summary from preclinical studies.[12] |

In Vivo Efficacy

In preclinical xenograft models using NSCLC cell lines, orally administered Osimertinib led to significant and sustained tumor regression.[11][12]

| Xenograft Model | EGFR Mutation Status | Treatment | Outcome |

| PC-9 Mouse Xenograft | Exon 19 deletion | Osimertinib (5-25 mg/kg, oral, daily) | Sustained tumor regression |

| H1975 Mouse Xenograft | L858R, T790M | Osimertinib (5-25 mg/kg, oral, daily) | Complete and durable tumor responses |

Furthermore, studies demonstrated that Osimertinib has significant penetration of the blood-brain barrier, leading to tumor regression in mouse models of NSCLC brain metastases.[13][14][15] This is a critical feature, as the central nervous system is a common site of metastasis in NSCLC.[13]

Experimental Protocols

Detailed methodologies were crucial for the characterization of Osimertinib. Below are summaries of key experimental protocols.

Cell Proliferation Assay (IC50 Determination)

This protocol is used to determine the concentration of Osimertinib that inhibits cell growth by 50%.

-

Cell Seeding: NSCLC cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of Osimertinib for 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the sulforhodamine B (SRB) or MTS assay.

-

Data Analysis: The absorbance readings are normalized to vehicle-treated controls, and the IC50 value is calculated using non-linear regression analysis.

Workflow for Cell Proliferation (IC50) Assay.

Western Blotting for EGFR Phosphorylation

This protocol assesses the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.[12]

-

Cell Treatment: NSCLC cells are grown to 70-80% confluency and then treated with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).[12]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[12]

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.[12]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.[12]

-

Detection: After incubation with an HRP-conjugated secondary antibody, the signal is detected using a chemiluminescent substrate and an imaging system.[12]

-

Analysis: Band intensities are quantified to determine the effect of Osimertinib on protein phosphorylation.[12]

In Vivo Xenograft Studies

This protocol evaluates the anti-tumor efficacy of Osimertinib in an animal model.

-

Cell Implantation: NSCLC cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.[12]

-

Randomization and Treatment: Once tumors reach a specific size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[12]

-

Drug Administration: Osimertinib or a vehicle control is administered daily via oral gavage.[12]

-

Efficacy and Toxicity Assessment: Tumor volume, body weight, and the overall health of the mice are monitored throughout the study.[12]

Conclusion

The discovery and initial characterization of Osimertinib represent a landmark achievement in the development of targeted cancer therapies. Through a rational, structure-based design approach, a highly potent and selective third-generation EGFR TKI was developed that effectively addresses the major mechanism of acquired resistance to first- and second-generation inhibitors. The comprehensive preclinical evaluation, employing a range of in vitro and in vivo models, provided a strong foundation for its successful clinical development and its current role as a standard-of-care treatment for patients with EGFR-mutated NSCLC.[1][4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. snu.elsevierpure.com [snu.elsevierpure.com]

- 15. Collection - Data from Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - Clinical Cancer Research - Figshare [figshare.com]

The Role of CB-184 in Elucidating Sigma-2 Receptor Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurobiology. Its overexpression in proliferating cancer cells and its involvement in cellular stress responses have spurred the development of selective ligands to probe its function and therapeutic potential. Among these, CB-184 has emerged as a crucial pharmacological tool. This technical guide provides a comprehensive overview of the role of this compound in studying sigma-2 receptor function, detailing its binding characteristics, experimental applications, and the signaling pathways it modulates.

This compound: A Selective Sigma-2 Receptor Ligand

This compound, with the chemical name (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective agonist for the sigma-2 receptor. Its stereoisomer, CB-182 (the (-)-isomer), exhibits a contrasting binding profile, highlighting the stereoselectivity of sigma receptors.

Data Presentation: Binding Affinity and Selectivity of this compound

The following table summarizes the quantitative data regarding the binding affinity (Ki) of this compound and related compounds for sigma-1 and sigma-2 receptors. This data underscores the high selectivity of this compound for the sigma-2 receptor.

| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity (Sigma-1/Sigma-2) | Reference |

| This compound | 7436 | 13.4 | 554-fold | |

| CB-182 | 27.3 | 35.5 | 0.77-fold | |

| CB-64D | 3063 | 16.5 | 185-fold |

Experimental Protocols Utilizing this compound

This compound is instrumental in a variety of in vitro and in vivo experimental settings to investigate the function of the sigma-2 receptor. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Sigma-2 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-2 receptor using [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand and this compound as a reference competitor.

Materials:

-

Rat liver membrane homogenates (source of sigma-2 receptors)

-

[³H]-DTG (radioligand)

-

(+)-Pentazocine (to mask sigma-1 receptors)

-

This compound (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Wash Buffer: 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat liver membrane homogenates.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer

-

50 µL of (+)-pentazocine to a final concentration of 100 nM to saturate sigma-1 receptors.

-

50 µL of various concentrations of this compound or the test compound.

-

50 µL of [³H]-DTG to a final concentration of 3 nM.

-

100 µL of membrane homogenate (containing 200-300 µg of protein).

-

-

Incubate at 25°C for 120 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM haloperidol.

-

Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Cell Viability and Apoptosis Assay

This protocol outlines the use of this compound to induce apoptosis in cancer cell lines, followed by analysis using Annexin V and Propidium Iodide (PI) staining with flow cytometry.

Materials:

-

Human breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for 24 to 48 hours. Include a vehicle-only control group.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Caption: Workflow for apoptosis assay using flow cytometry.

Signaling Pathways Modulated by this compound

Activation of the sigma-2 receptor by this compound initiates a cascade of intracellular events, ultimately leading to apoptotic cell death in cancer cells. The signaling is multifaceted, involving calcium mobilization, alterations in sphingolipid metabolism, and both caspase-dependent and -independent mechanisms.

Calcium Mobilization

A primary and rapid response to sigma-2 receptor agonism by this compound is the release of calcium from intracellular stores, predominantly the endoplasmic reticulum. This disruption of calcium homeostasis is a key trigger for subsequent apoptotic signaling.

Apoptosis Induction

This compound-induced apoptosis can proceed through distinct pathways depending on the cellular context.

-

Caspase-Independent Pathway: In several cancer cell lines, including MCF-7, this compound triggers a caspase-independent form of apoptosis. This pathway is characterized by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it mediates chromatin condensation and large-scale DNA fragmentation. Notably, this process occurs without the release of cytochrome c from the mitochondria and is not inhibited by pan-caspase inhibitors.

-

Caspase-Dependent Pathway: In other cellular models, sigma-2 receptor activation can lead to the activation of executioner caspases, such as caspase-3, contributing to the apoptotic phenotype.

Modulation of Sphingolipid Metabolism

This compound has been shown to alter the metabolism of sphingolipids, which are critical components of cell membranes and are involved in signal transduction. Treatment with this compound can lead to an increase in ceramide levels and a decrease in sphingomyelin. Ceramides are well-known pro-apoptotic lipid second messengers, suggesting that their accumulation contributes to the cytotoxic effects of this compound.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathways initiated by this compound binding to the sigma-2 receptor (TMEM97).

Caption: Proposed signaling pathways of this compound-induced apoptosis.

Synthesis of this compound

Conclusion

This compound stands as an indispensable tool for researchers investigating the sigma-2 receptor. Its high affinity and selectivity have enabled detailed characterization of the receptor's role in fundamental cellular processes, most notably apoptosis. The elucidation of its complex signaling network, involving calcium, sphingolipids, and both caspase-dependent and -independent pathways, has opened new avenues for therapeutic intervention in diseases characterized by uncontrolled cell proliferation. This technical guide provides a foundational resource for the effective utilization of this compound in advancing our understanding of sigma-2 receptor biology and its potential as a drug target.

CB-184 as a Pharmacological Probe for Sigma-2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-184, also known as (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective pharmacological tool for the investigation of the sigma-2 (σ2) receptor.[1] Since its development, this compound has been instrumental in elucidating the physiological and pathophysiological roles of the σ2 receptor, particularly in the context of cancer biology and neurodegenerative diseases. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cell lines and is implicated in cellular processes such as proliferation, apoptosis, and cholesterol homeostasis.[2][3][4] This guide provides a comprehensive overview of this compound, including its pharmacological properties, associated experimental protocols, and the signaling pathways it modulates, to facilitate its use as a research probe.

Pharmacological Profile of this compound

This compound is a derivative of the 5-phenylmorphan-7-one class of compounds and exhibits a strong binding affinity and remarkable selectivity for the σ2 receptor over the sigma-1 (σ1) receptor. This high selectivity is a key attribute that makes this compound a valuable tool for dissecting the specific functions of the σ2 receptor.

Quantitative Pharmacological Data

The binding affinities of this compound and related compounds for sigma and opioid receptors are summarized in the table below. This data highlights the superior selectivity of this compound for the σ2 receptor.

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) | Reference |

| This compound | Sigma-2 (σ2) | 13.4 | 554-fold | [1][5] |

| Sigma-1 (σ1) | 7436 | [1][5] | ||

| Mu (μ) Opioid | 4.5 | [1] | ||

| CB-182 ((-)-isomer) | Sigma-2 (σ2) | 35.5 | 0.77-fold | [1] |

| Sigma-1 (σ1) | 27.3 | [1] | ||

| CB-64D | Sigma-2 (σ2) | 16.5 | 185-fold | [1] |

| Sigma-1 (σ1) | 3063 | [1] | ||

| Mu (μ) Opioid | 37.6 | [1] |

Mechanism of Action and Signaling Pathways

This compound acts as an agonist at the σ2 receptor, initiating a cascade of intracellular events that can lead to apoptosis in cancer cells.[6][7] The precise signaling pathways are still under investigation, but several key mechanisms have been identified.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents.[6] This process appears to be independent of p53 and caspases, suggesting a novel apoptotic pathway.[6]

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Modulation of Sphingolipid Metabolism and Calcium Signaling

Studies have indicated that σ2 receptor agonists, including this compound, can alter the metabolism of sphingolipids. Specifically, treatment with this compound has been shown to cause a dose-dependent increase in ceramide levels and a decrease in sphingomyelin in breast cancer cells.[8] This alteration in sphingolipid balance is a known trigger for apoptosis. Furthermore, σ2 receptor activation can lead to the release of calcium from intracellular stores within the endoplasmic reticulum, another critical event in the initiation of programmed cell death.[9]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a pharmacological probe.

Synthesis of this compound

Sigma-2 Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays for the σ2 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the σ2 receptor.

Materials:

-

Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine)

-

Masking Ligand: (+)-Pentazocine (for masking σ1 receptors)

-

Tissue Preparation: Rat liver membrane homogenates (a rich source of σ2 receptors)

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Test Compound: this compound

-

Non-specific Binding Control: Haloperidol or unlabeled DTG (10 µM)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat liver membrane homogenates according to standard laboratory procedures.

-

In assay tubes, combine the membrane homogenate (typically 100-200 µg of protein), [³H]DTG (at a concentration near its Kd for σ2 receptors, e.g., 3 nM), and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

To specifically measure binding to σ2 receptors, include a saturating concentration of (+)-pentazocine (e.g., 300 nM) in all tubes to block binding to σ1 receptors.

-

For determining non-specific binding, a separate set of tubes should contain the membrane homogenate, [³H]DTG, (+)-pentazocine, and a high concentration of an unlabeled ligand like haloperidol or DTG (10 µM).

-

Incubate the tubes at room temperature (25°C) for 120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression analysis to determine the IC50 value of this compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

References

- 1. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GB921547A - Derivatives of 2-hydroxy-5,9-dimethyl-6,7-benzomorphane, their salts, and process for their production - Google Patents [patents.google.com]

- 5. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CB-184: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CB-184, a selective sigma-2 (σ2) receptor ligand. The information presented herein is intended to support researchers and professionals in the fields of oncology, pharmacology, and drug development in understanding the preclinical profile of this compound.

Introduction

This compound is a high-affinity and selective ligand for the sigma-2 (σ2) receptor, a protein overexpressed in a variety of tumor cell lines.[1][2] Its characterization reveals potent pro-apoptotic and antitumor activities, highlighting its potential as a therapeutic agent. This document summarizes key in vitro findings, including binding affinities, cytotoxicity, and the mechanism of action of this compound in cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various in vitro assays characterizing this compound.

Table 1: Receptor Binding Affinity of this compound [3]

| Receptor Subtype | Ki (nM) |

| Sigma-1 (σ1) | 7436 |

| Sigma-2 (σ2) | 13.4 |

Ki (inhibition constant) values indicate the concentration of the ligand required to occupy 50% of the receptors.

Table 2: Cytotoxicity of this compound in Breast Cancer Cell Lines [1]

| Cell Line | p53 Status | Drug Resistance Phenotype | EC50 (µM) for Cytotoxicity |

| MCF-7 | Wild-type | Sensitive | ~50 |

| MCF-7/Adr- | Mutant | Resistant | ~50 |

| T47D | Mutant | Resistant | ~50 |

| SKBr3 | Mutant | Resistant | ~50 |

EC50 (half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.

Methodology:

-

Membrane Preparation: Guinea pig brain (for sigma-1) and rat liver (for sigma-2) membranes were prepared by homogenization in ice-cold sucrose buffer followed by centrifugation to pellet the membranes. The final pellet was resuspended in a Tris-HCl buffer.

-

Sigma-1 Receptor Binding Assay:

-

Membranes were incubated with the radioligand [3H]-(+)-pentazocine, a selective sigma-1 ligand.

-

Increasing concentrations of unlabeled this compound were added to compete with the radioligand.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled haloperidol.

-

After incubation, the samples were filtered through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

-

Sigma-2 Receptor Binding Assay:

-

Membranes were incubated with the radioligand [3H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand, in the presence of (+)-pentazocine to mask the sigma-1 sites.

-

Increasing concentrations of unlabeled this compound were added.

-

Non-specific binding was determined using a high concentration of unlabeled haloperidol.

-

Separation of bound and free ligand and radioactivity measurement were performed as described for the sigma-1 assay.

-

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of competing ligand that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Cytotoxicity Assay (LDH Release)

Objective: To assess the dose-dependent cytotoxicity of this compound in breast cancer cell lines.

Methodology:

-

Cell Culture: Human breast cancer cell lines (MCF-7, MCF-7/Adr-, T47D, and SKBr3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with various concentrations of this compound for 48 hours.

-

LDH Measurement: The release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, into the culture medium was quantified using a commercially available LDH cytotoxicity assay kit.

-

Data Analysis: The percentage of cytotoxicity was calculated relative to control cells (untreated) and cells treated with a lysis buffer (maximum LDH release). The EC50 values were determined from the dose-response curves.

Apoptosis Assays

Objective: To determine if the cytotoxicity induced by this compound is mediated by apoptosis.

3.3.1 Annexin V Binding Assay

Methodology:

-

Cell Treatment: Breast cancer cells were treated with this compound for a specified period.

-

Staining: Cells were harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (PI positive) cells.

3.3.2 TUNEL Staining

Methodology:

-

Cell Preparation: Cells were cultured on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.

-

TUNEL Reaction: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed using a commercial kit to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Microscopy: The stained cells were visualized and analyzed using fluorescence microscopy.

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

References

- 1. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

potential therapeutic targets of CB-184

An In-depth Technical Guide to the Potential Therapeutic Targets of JZL184, a Monoacylglycerol Lipase Inhibitor with Cannabinoid System-Modulating Properties

Disclaimer: Initial searches for a compound specifically designated "CB-184" did not yield public information. However, based on the nomenclature, this guide focuses on JZL184 , a well-researched compound that modulates the cannabinoid system. Other compounds with similar alphanumeric designations identified during the search, such as XL184 (Cabozantinib), LP-184, and BAY-184, are distinct molecules with different mechanisms of action.

This technical guide provides a comprehensive overview of the preclinical data on JZL184, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), for researchers, scientists, and drug development professionals. The focus is on its mechanism of action, potential therapeutic targets, and anti-cancer properties.

Core Mechanism of Action

JZL184's primary mechanism of action is the inhibition of monoacylglycerol lipase (MAGL), the enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, JZL184 leads to a selective increase in the levels of 2-AG in tissues.[1][3] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily the CB1 receptor, to elicit various physiological effects.[1][2]

Potential Therapeutic Targets

The primary therapeutic target of JZL184's activity is the CB1 cannabinoid receptor .[1][2] Preclinical studies have demonstrated that the anti-invasive and antimetastatic effects of JZL184 are dependent on CB1 receptor signaling.[1][2]

A secondary downstream target influenced by JZL184-mediated CB1 activation is the Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) .[1][2] Increased 2-AG levels resulting from MAGL inhibition lead to an upregulation of TIMP-1, which plays a crucial role in the anti-invasive effects of JZL184.[1][2]

Additionally, in the context of tumor hypoxia, JZL184 has been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF) , a key pro-angiogenic factor.[3] This effect is partially mediated by both CB1 and CB2 receptors.[3]

Signaling Pathways

The signaling cascade initiated by JZL184 involves the inhibition of MAGL, leading to an accumulation of 2-AG. This endocannabinoid then activates CB1 receptors, triggering downstream pathways that result in increased TIMP-1 expression and reduced cancer cell invasion and metastasis.

Preclinical Data

In Vitro Efficacy

JZL184 has demonstrated significant anti-invasive effects in various lung cancer cell lines in a time- and concentration-dependent manner.[1] These effects were reversible with the CB1 receptor antagonist AM-251, confirming the CB1-dependent mechanism.[1][2]

| Cell Line | JZL184 Concentration | Effect on Invasion | Reference |

| A549 | Time- and concentration-dependent | Reduction | [1] |

| H358 | Not specified | Anti-invasive and TIMP-1-dependent | [2] |

| H460 | Not specified | Anti-invasive and TIMP-1-inducing | [1] |

In Vivo Efficacy

In animal models, JZL184 has shown dose-dependent antimetastatic effects. In athymic nude mice injected with A549 lung cancer cells, JZL184 administration suppressed metastasis.[1] This antimetastatic effect was negated by the co-administration of the CB1 receptor antagonist AM-251.[1]

| Animal Model | Cancer Cell Line | JZL184 Dosage | Effect on Metastasis | Reference |

| Athymic Nude Mice | A549 | ≥ 8 mg/kg every 72 hours | Dose-dependent suppression | [1] |

Experimental Protocols

In Vitro Cell Invasion Assay

Objective: To assess the effect of JZL184 on cancer cell invasion.

Methodology:

-

A549 lung cancer cells were seeded onto Matrigel-coated membranes in invasion chambers.

-

Cells were treated with varying concentrations of JZL184 or vehicle control.

-

In some experiments, the CB1 receptor antagonist AM-251 was added to assess receptor dependency.

-

After a specified incubation period, non-invading cells were removed from the upper surface of the membrane.

-

Invading cells on the lower surface were fixed, stained, and quantified.

In Vivo Metastasis Model

Objective: To evaluate the antimetastatic potential of JZL184 in a murine model.

Methodology:

-

Athymic nude mice were intravenously injected with A549 lung cancer cells to establish experimental metastasis.

-

Mice were treated with JZL184 at various doses or vehicle control over a period of four weeks.

-

A separate cohort of mice received both JZL184 and the CB1 antagonist AM-251.

-

At the end of the study period, metastatic burden in the lungs was assessed.

Conclusion

JZL184 represents a promising therapeutic agent that targets the endocannabinoid system to exert anti-cancer effects. Its primary mechanism of inhibiting MAGL to elevate 2-AG levels and subsequently activate CB1 receptors has been well-documented in preclinical models. The downstream effects on TIMP-1 and VEGF suggest a multi-faceted approach to inhibiting cancer progression. Further research is warranted to explore the full therapeutic potential of JZL184 and other MAGL inhibitors in oncology.

References

Methodological & Application

Application Notes and Protocols for Small Molecule Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and supporting data for the use of small molecule inhibitors in cell culture experiments, with a focus on compounds targeting cancer-related pathways. While the specific molecule "CB-184" is not prominently documented in publicly available literature, this guide utilizes data and methodologies from well-characterized inhibitors such as JZL184, LP-184, and CB-5083 to serve as a comprehensive resource. These protocols are designed to be adapted for novel compounds with similar mechanisms of action.

Compound Summaries

| Compound | Target | Mechanism of Action | Common Cell Lines |

| JZL184 | Monoacylglycerol Lipase (MAGL) | Inhibits the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to increased 2-AG levels.[1][2][3] This activates cannabinoid receptors, primarily CB1, which can inhibit cancer cell invasion and metastasis.[1][2][3] | A549 (Lung Carcinoma), H358 (Lung Carcinoma)[1][3] |

| LP-184 | DNA Alkylating Agent (prodrug) | A small molecule acylfulvene prodrug that is activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in tumors.[4][5] The activated compound causes DNA damage, leading to cancer cell death, particularly in cells with deficient DNA damage repair (DDR) pathways.[4][5] | DLD1 (Colon Cancer), various patient-derived xenograft (PDX) models[4] |

| CB-5083 | p97/Valosin-Containing Protein (VCP) | An ATP-competitive inhibitor of the p97 ATPase, which is crucial for protein homeostasis.[6][7][8] Inhibition of p97 leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and apoptosis in cancer cells.[6][8] | HCT116 (Colon Carcinoma), RPMI-8226 (Multiple Myeloma), various solid and hematological tumor models[7] |

Experimental Protocols

General Cell Culture and Compound Handling

Materials:

-

Selected cancer cell line

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin/Streptomycin[9]

-

Small molecule inhibitor (e.g., JZL184, LP-184, CB-5083)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile cell culture flasks, plates, and pipettes

-

Incubator (37°C, 5% CO2)

-

Laminar flow hood

Procedure:

-

Cell Culture Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Maintain sub-confluent cultures by passaging them every 2-3 days.[9][10]

-

Stock Solution Preparation: Dissolve the inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C as recommended by the manufacturer.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Cell Viability/Cytotoxicity Assay (MTT or similar)

Objective: To determine the concentration-dependent effect of the inhibitor on cell viability.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

The next day, remove the medium and add fresh medium containing various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Target Engagement and Pathway Modulation

Objective: To assess the effect of the inhibitor on the expression or post-translational modification of specific proteins in a signaling pathway.

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the inhibitor at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p97, γH2AX, cleaved PARP) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of the inhibitor on the invasive capacity of cancer cells. This is particularly relevant for compounds like JZL184.[1][2]

Procedure:

-

Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with a serum-free medium.

-

Harvest and resuspend cancer cells in a serum-free medium. Pre-treat the cells with the inhibitor or vehicle control for a specified time.

-

Seed the pre-treated cells into the upper chamber of the inserts.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Quantify the results and compare the invasive potential of inhibitor-treated cells to the control.

Signaling Pathways and Experimental Workflows

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications — Department of Oncology [oncology.ox.ac.uk]

- 7. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]

- 8. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayo.edu [mayo.edu]

- 10. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

Inducing Apoptosis in Cancer Cells Using p97/VCP Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "CB-184" is not widely documented in peer-reviewed literature, the query likely refers to a compound within the class of Valosin-Containing Protein (VCP)/p97 inhibitors, a promising category of anti-cancer agents. A prominent and well-researched example from this class is CB-5083 . This document will focus on the principles and methods for inducing apoptosis using p97/VCP inhibitors, with CB-5083 as the primary exemplar. These compounds represent a targeted therapy approach that exploits the reliance of cancer cells on protein homeostasis pathways for their survival and proliferation.

p97 is an essential AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis. It is involved in numerous pathways, including endoplasmic reticulum-associated degradation (ERAD), where it facilitates the removal and degradation of misfolded proteins.[1][2] Cancer cells, characterized by high rates of protein synthesis, are particularly vulnerable to the disruption of this process.[3] Inhibition of p97 leads to an accumulation of misfolded, poly-ubiquitinated proteins, inducing severe endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[2][4] When ER stress is prolonged and irresolvable, the UPR shifts from a pro-survival to a pro-apoptotic signaling cascade, culminating in cancer cell death.[2][4]

Mechanism of Action: CB-5083

CB-5083 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the D2 ATPase domain of p97.[1][4] This inhibition blocks the degradation of ubiquitinated proteins, leading to proteotoxic stress and robust activation of all three arms of the UPR (PERK, IRE1, and ATF6).[4] Sustained UPR activation, particularly through the PERK pathway, leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2] CHOP, in turn, can increase the expression of Death Receptor 5 (DR5), which activates the extrinsic apoptosis pathway via caspase-8.[2] The convergence of UPR-induced signals ultimately triggers the intrinsic and extrinsic apoptotic pathways, leading to the activation of executioner caspases-3 and -7 and subsequent cell death.[2][5]

Data Presentation

The anti-proliferative activity and apoptosis-inducing effects of p97/VCP inhibitors are typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) and measuring markers of cell death.

Table 1: Anti-proliferative Activity (IC₅₀) of p97/VCP Inhibitors in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| CB-5083 | HCT116 | Colorectal Carcinoma | ~0.24 - 2.7 | [6][7] |

| HeLa | Cervical Cancer | ~6.1 | [7] | |

| RPMI-8226 | Multiple Myeloma | ~3.4 | [7] | |

| DBeQ | HCT116 | Colorectal Carcinoma | ~6.9 | [6] |

| Compound 6 | HCT116 | Colorectal Carcinoma | 0.24 | [6] |

| (DBeQ analog) | RPMI-8226 | Multiple Myeloma | 0.41 | [6] |

| s180 | Sarcoma | 1.1 | [6] | |

| PPA | HCT116 | Colorectal Carcinoma | 2.7 | [7] |

| HeLa | Cervical Cancer | 6.1 | [7] | |

| RPMI-8226 | Multiple Myeloma | 3.4 | [7] |

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.

Table 2: Induction of Apoptosis by CB-5083 in Cancer Cell Lines

| Cell Line | Concentration (µM) | Treatment Time (hr) | Apoptotic Cells (%) | Assay Method | Reference |

| HCT116 | 2.5 | 24 | Not specified, significant increase in cell death | CellTiter-Glo | [2] |

| HCT116 | 20 | 12 | ~35% (Early + Late Apoptosis) | Annexin V/PI | [8] |

| A549 | 5 | 48 | Significant increase in Caspase-3/7 activity | Caspase-Glo | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for treating cancer cells with a p97/VCP inhibitor like CB-5083 and assessing the induction of apoptosis.

Protocol 1: Cell Treatment with CB-5083

Objective: To treat cancer cells with CB-5083 to induce apoptosis for downstream analysis.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete cell culture medium

-

CB-5083 (stock solution in DMSO, e.g., 10 mM)

-

Vehicle control (DMSO)

-

Sterile multi-well plates (6-well, 12-well, or 96-well depending on the assay)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and reach 60-80% confluency at the time of harvesting. Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

-